![molecular formula C22H14F2N2O2S B2649933 N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-phenoxybenzamide CAS No. 954007-40-0](/img/structure/B2649933.png)
N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-phenoxybenzamide
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Description
“N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-phenoxybenzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-phenoxybenzamide” are not detailed in the retrieved sources. Thiazoles, in general, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This could potentially be an area of application for the compound .
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, making them potentially useful in combating various types of microbial infections .
Antifungal Activity
Similar to their antimicrobial activity, thiazole derivatives have also demonstrated antifungal properties . This suggests potential use in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . For instance, certain imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated potent effects on prostate cancer .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.
properties
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O2S/c23-15-8-11-18(19(24)12-15)20-13-29-22(25-20)26-21(27)14-6-9-17(10-7-14)28-16-4-2-1-3-5-16/h1-13H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXJIJZLLHFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-difluorophenyl)thiazol-2-yl)-4-phenoxybenzamide |
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